molecular formula C19H20N2O2S B2524321 (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1207050-47-2

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2524321
CAS RN: 1207050-47-2
M. Wt: 340.44
InChI Key: RMCSICKXIKWGLT-UHFFFAOYSA-N
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Description

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as PCPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Anticancer Applications

Compounds with piperazine and thiophene moieties have been investigated for their anticancer properties. For instance, derivatives containing the phenylpiperazine moiety have shown to be potent inhibitors of tubulin polymerization, indicating their potential as anticancer agents. These compounds demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, with some analogs exhibiting low nanomolar GI50 values. Their mode of action includes the induction of G2/M phase cell cycle blockade, suggesting their utility in cancer treatment strategies (Prinz et al., 2017).

Antimicrobial and Antituberculosis Activities

Research on piperazine derivatives also extends to antimicrobial and antituberculosis studies. For example, certain cyclopropyl piperazin-1-yl methanone derivatives have demonstrated in vitro anticancer and significant antituberculosis activities, highlighting the versatility of these compounds in addressing different pathological conditions (Mallikarjuna et al., 2014).

Structural and Docking Studies

Compounds featuring thiophene linked with piperazine and other groups have been subject to structural and docking studies to understand their interactions at the molecular level. Such studies aid in unraveling their mechanism of action and potential binding sites, which is crucial for drug design and development. These compounds have shown promising results in theoretical and experimental models, indicating their potential in the design of new therapeutic agents (Shahana & Yardily, 2020).

Future Directions

The future directions for research on compounds similar to “(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone” could involve further exploration of their biological activities. For example, the synthesized compounds could be evaluated for their in vitro antimicrobial and anticancer activities . Additionally, molecular docking studies could be performed to identify promising lead compounds for the development of new drugs .

properties

IUPAC Name

[(1R)-2-phenylcyclopropyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(16-13-15(16)14-5-2-1-3-6-14)20-8-10-21(11-9-20)19(23)17-7-4-12-24-17/h1-7,12,15-16H,8-11,13H2/t15?,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCSICKXIKWGLT-OEMAIJDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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